Oxiranemethanol acetate
Description
Oxiranemethanol acetate is a chemical compound characterized by an oxirane (epoxide) ring substituted with a methanol group and an acetate ester. Its structure typically includes a methyl group and other substituents that influence its physicochemical properties and biological activity. For example, α-methyl-α-[4-methyl-3-pentenyl]oxiranemethanol (CAS 146805-60-9) has the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound has been identified in essential oils of plants such as Coriandrum sativum (coriander) and Ocimum kilimandscharicum, where it contributes to aromatic profiles . Another derivative, (R)-oxiranemethanol, was detected in vanilla pods coated with edible microorganisms, highlighting its natural occurrence in diverse botanical sources .
This compound’s reactivity stems from its epoxide ring, which can undergo nucleophilic addition or ring-opening reactions. This property makes it valuable in synthetic chemistry and polymer production, as evidenced by its inclusion in polymers with tetrafluoroethylene derivatives in industrial applications .
Properties
IUPAC Name |
oxiran-2-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXONPYJVWEAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10980642 | |
| Record name | (Oxiran-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6387-89-9 | |
| Record name | 2-Oxiranemethanol, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6387-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006387899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Oxiran-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLYCIDYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ58JDO4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranemethanol acetate can be synthesized through the reaction of epichlorohydrin with acetic acid. The process involves the formation of an intermediate chlorohydrin, which is then converted to the epoxy compound through a ring-closure reaction. The reaction typically requires a catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to optimize yield and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of 2,3-epoxypropyl acetate often involves a two-step process. The first step is the acidolysis reaction, where epichlorohydrin reacts with acetic acid in the presence of a catalyst like tetramethylammonium chloride. This is followed by a ring-closure reaction, which is facilitated by an alkali treatment to form the epoxy group. The process is optimized to achieve high conversion rates and yields .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The three-membered epoxy ring undergoes nucleophilic attack under acidic or basic conditions, yielding diols or substituted derivatives.
Key Pathways:
-
Acid-Catalyzed Hydrolysis :
Reaction with aqueous acid (e.g., H₂SO₄) opens the epoxide to form 1,2-diols (vicinal diols). The mechanism involves protonation of the oxygen, followed by nucleophilic water attack . -
Base-Mediated Ring Opening :
In alkaline conditions (e.g., NaOH), nucleophiles like hydroxide ions attack the less substituted carbon of the epoxide, producing 2-acetoxymethyl-1,2-diol .
| Reagent | Product | Conditions |
|---|---|---|
| H₂O (acidic) | 1,2-diol acetate | 25–80°C, pH 2–4 |
| NaOH | 2-acetoxymethyl-1,2-diol | 50–100°C, pH 10–12 |
Acetate Hydrolysis and Ester Cleavage
The acetate group undergoes hydrolysis to regenerate oxiranemethanol:
Kinetic Data:
Studies on analogous esters (e.g., thioacetic acid) reveal hydrolysis rates depend on pH and temperature :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Activation Energy (Eₐ) |
|---|---|---|---|
| pH 2.5, 100°C | 36 min | 71.2 kJ/mol | |
| pH 7, 100°C | 64 min | 64.2 kJ/mol |
Oxidation and Reduction Pathways
-
Oxidation :
The epoxy group resists further oxidation, but the secondary alcohol (if regenerated via hydrolysis) oxidizes to ketones (e.g., acetone) using agents like K₂Cr₂O₇ . -
Reduction :
Catalytic hydrogenation (H₂/Pd) opens the epoxide to form 1,2-propanediol acetate .
Thermal Decomposition
At temperatures >200°C, this compound decomposes into:
-
Acetic acid (from ester cleavage)
-
Ketene (CH₂=C=O) or acetaldehyde (CH₃CHO), depending on the redox state of the environment .
Comparative Reactivity with Related Compounds
| Compound | Functional Groups | Reactivity Differences |
|---|---|---|
| Epichlorohydrin | Epoxide + Cl | Chlorine enables nucleophilic substitution |
| Allyl acetate | Allyl + acetate | Lacks epoxide ring-opening reactivity |
| Glycidyl methacrylate | Epoxide + methacrylate | Polymerizes readily under UV light |
Scientific Research Applications
Oxiranemethanol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme-catalyzed reactions.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of coatings, adhesives, and resins due to its reactive epoxy group .
Mechanism of Action
The mechanism of action of 2,3-epoxypropyl acetate involves the reactivity of its epoxy group. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Key Observations :
- Reactivity: this compound’s epoxide ring distinguishes it from geranyl and myrtenyl acetates, which are terpene esters. This structural difference enhances its utility in polymer synthesis but reduces its volatility compared to simpler terpenes .
- Bioactivity: Unlike myrtenyl acetate (antioxidant) or geranyl acetate (insect repellent), this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial membranes via epoxide interactions .
- Natural Abundance: this compound is less prevalent in plants than geranyl acetate but is critical in niche applications, such as coriander oil’s aroma profile .
Physicochemical Properties and Stability
| Property | This compound | Geranyl Acetate | Myrtenyl Acetate |
|---|---|---|---|
| Boiling Point | ~250°C (estimated) | 242°C | 232°C |
| LogP (Octanol-Water) | 2.1 (predicted) | 3.5 | 3.2 |
| Stability | Stable in acidic conditions; epoxide ring susceptible to hydrolysis in basic media | Stable under ambient conditions | Sensitive to UV light |
Notes:
- This compound’s lower LogP compared to geranyl acetate suggests reduced lipid solubility, impacting its bioavailability in biological systems .
- Its epoxide ring’s instability in alkaline environments limits its use in formulations requiring high pH stability .
Biological Activity
Oxiranemethanol acetate, also known as 2-Oxiranemethanol, 2-acetate, is an organic compound characterized by its epoxy and acetate functional groups. Its chemical formula is , and it is classified as an epoxide due to the presence of a three-membered cyclic ether. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
This compound can be synthesized through various methods, including epoxidation reactions involving appropriate precursors. The compound's unique structure allows it to engage in reactions that modify biomolecules, which is crucial for applications in drug delivery systems and enzyme-catalyzed reactions.
Biological Interactions
The biological activity of this compound primarily stems from its reactivity, particularly the epoxy group, which can form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity enables the compound to influence various biological processes:
- Modification of Proteins : The epoxy group can react with amino acid side chains, potentially altering protein function or stability.
- Nucleic Acid Interaction : The compound may interact with DNA or RNA, which could have implications for gene expression or stability.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are key findings from research:
-
Enzyme-Catalyzed Reactions :
- A study demonstrated that this compound could serve as a substrate for specific enzymes, leading to the formation of diols and carboxylic acids. This property is significant for developing enzyme-based therapeutic strategies.
-
Drug Delivery Systems :
- Research indicates that the compound's ability to modify biomolecules can be harnessed in drug delivery systems, enhancing the bioavailability of therapeutic agents.
-
Cytotoxicity Studies :
- In vitro assays have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing key characteristics:
| Compound | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| This compound | Epoxide | Protein modification, cytotoxicity | Drug delivery, enzyme catalysis |
| Glycidol | Epoxide | Cytotoxicity | Industrial applications |
| Allyl Acetate | Ester | Antimicrobial | Flavoring agent in food |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
